![molecular formula C17H19NO5 B270979 N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as DMHF and is a cyclic amide that contains a furan ring. DMHF has been found to exhibit a range of biological activities, making it a promising candidate for various research applications.
Wirkmechanismus
DMHF exerts its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. DMHF has also been shown to activate the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defenses. Additionally, DMHF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. DMHF has also been found to protect neurons from oxidative stress, which is a common mechanism of neurodegeneration. Additionally, DMHF has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
DMHF has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activity has been well-characterized. DMHF has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of DMHF is that it is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMHF. One area of interest is the development of DMHF-based therapies for cancer and neurodegenerative diseases. Another area of research is the identification of novel targets for DMHF, which could lead to the discovery of new therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMHF, which could inform the development of optimal dosing regimens.
Synthesemethoden
DMHF can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions that result in the formation of DMHF. The synthesis of DMHF has been optimized to increase yields and reduce the number of steps required to produce the compound.
Wissenschaftliche Forschungsanwendungen
DMHF has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMHF has also been investigated for its ability to inhibit the growth of bacteria and viruses. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C17H19NO5 |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-11(13(7-9)22-2)18-16(19)14-8-5-10-12(6-8)23-17(20)15(10)14/h3-4,7-8,10,12,14-15H,5-6H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
MWDYKHNXLCGCKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
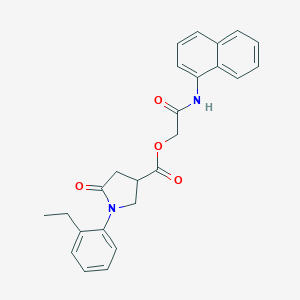
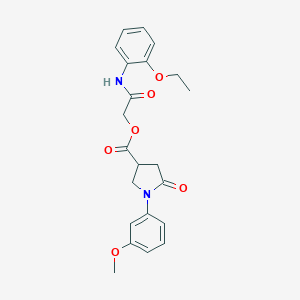
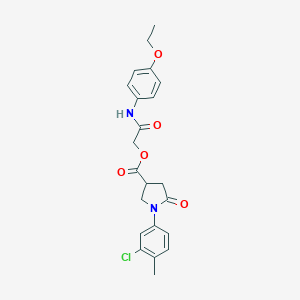
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
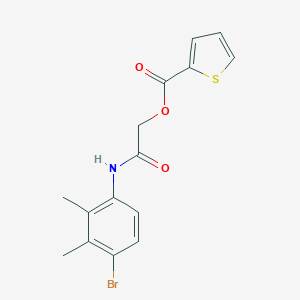
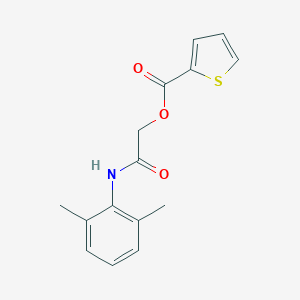
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)